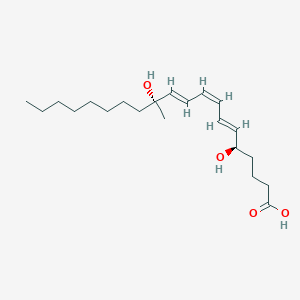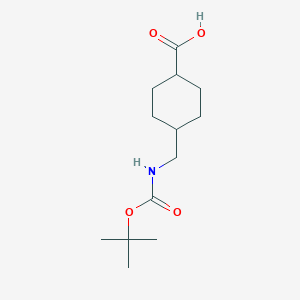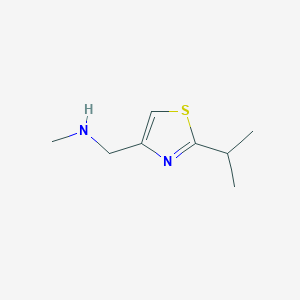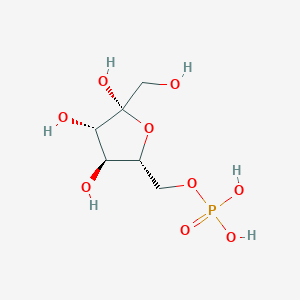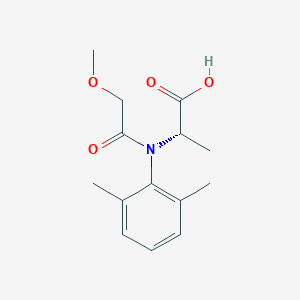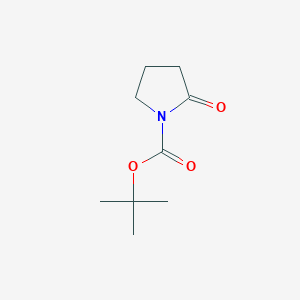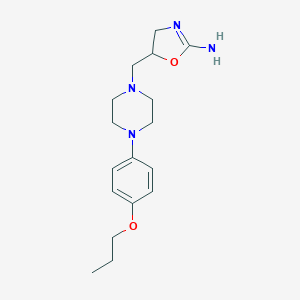
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine, commonly known as OP-145, is a chemical compound that has been extensively studied for its potential therapeutic applications. OP-145 belongs to the class of compounds known as piperazine derivatives, which have been shown to possess a wide range of pharmacological activities.
Wissenschaftliche Forschungsanwendungen
OP-145 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the treatment of anxiety and depression. Studies have shown that OP-145 has anxiolytic and antidepressant effects in animal models. Additionally, OP-145 has been shown to have potential as an analgesic, antipsychotic, and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of OP-145 is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. OP-145 has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, OP-145 has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.
Biochemische Und Physiologische Effekte
OP-145 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the serotonergic and dopaminergic systems, OP-145 has been shown to modulate the activity of certain neurotransmitter receptors, including GABA and glutamate receptors. Additionally, OP-145 has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using OP-145 in lab experiments is its high potency and selectivity. OP-145 has been shown to have high affinity for certain neurotransmitter receptors, which makes it a useful tool for studying the function of these receptors. Additionally, OP-145 has been shown to have good oral bioavailability, which makes it a useful compound for studying the effects of drugs on the brain.
One limitation of using OP-145 in lab experiments is its potential for off-target effects. Like all drugs, OP-145 may interact with other proteins or receptors in the body, which could complicate the interpretation of experimental results. Additionally, the high potency of OP-145 may make it difficult to determine the optimal dose for a given experiment.
Zukünftige Richtungen
There are several areas of future research that could be pursued with OP-145. One area of interest is the development of more selective compounds that target specific neurotransmitter receptors. Additionally, further studies are needed to fully understand the mechanism of action of OP-145 and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of OP-145 in humans for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, OP-145 is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of OP-145 has been optimized to yield high purity and high yields of the compound. OP-145 has been shown to have a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, analgesic, antipsychotic, and anti-inflammatory effects. While there are limitations to using OP-145 in lab experiments, its high potency and selectivity make it a useful tool for studying the function of neurotransmitter receptors. Future research is needed to fully understand the potential of OP-145 as a therapeutic agent.
Synthesemethoden
The synthesis of OP-145 involves the reaction of 4-propoxybenzaldehyde with piperazine and 2-amino-4,5-dihydrooxazole in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of OP-145. The synthesis of OP-145 has been optimized to yield high purity and high yields of the compound.
Eigenschaften
CAS-Nummer |
144881-41-4 |
|---|---|
Produktname |
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine |
Molekularformel |
C17H26N4O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
5-[[4-(4-propoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H26N4O2/c1-2-11-22-15-5-3-14(4-6-15)21-9-7-20(8-10-21)13-16-12-19-17(18)23-16/h3-6,16H,2,7-13H2,1H3,(H2,18,19) |
InChI-Schlüssel |
RYACAMPFAMXCNV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Synonyme |
5-[[4-(4-propoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2 -amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
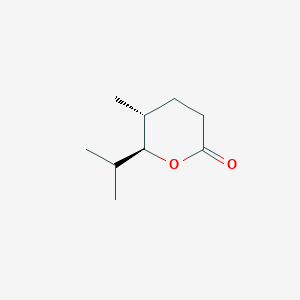
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
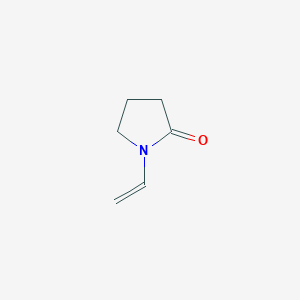
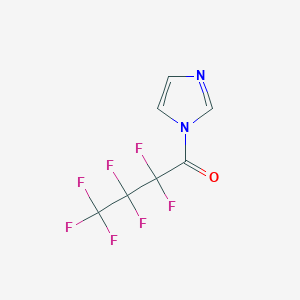
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
